Myoseverin - 267402-71-1

Myoseverin

Catalog Number: EVT-275827
CAS Number: 267402-71-1
Molecular Formula: C24H28N6O2
Molecular Weight: 432.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Myoseverin is a synthetic, trisubstituted purine derivative originally identified through combinatorial chemistry for its ability to induce cellularization of multinucleated myotubes. [] It acts as a microtubule-binding molecule, disrupting microtubule assembly and dynamics. [, ] This property makes it a valuable tool for studying various cellular processes, including myogenesis, cell cycle regulation, and regeneration. [, , ]

Future Directions
  • Structure-Activity Relationship: Synthesizing and evaluating novel myoseverin derivatives to improve potency, selectivity, and pharmacological properties. [, , , ]
  • Regenerative Medicine: Exploring its role in reprogramming differentiated cells into multipotent states for regenerative therapies. [, , ]
Synthesis Analysis

The synthesis of myoseverin involves the preparation of derivatives from a library of 2,6,9-trisubstituted purines. The synthetic route typically includes several steps, starting with the formation of the purine core followed by selective substitutions at specific positions to enhance biological activity. For instance, derivatives have been synthesized and evaluated for their ability to inhibit spindle assembly in Xenopus egg extracts and for their effects on microtubule disassembly . Key parameters in the synthesis include reaction conditions such as temperature and solvent choice, which can significantly influence yield and purity.

Molecular Structure Analysis

Myoseverin's molecular structure features a purine base, characterized by a fused double-ring system comprising both pyrimidine and imidazole rings. The specific substitutions at positions 2, 6, and 9 are crucial for its biological activity. The compound's structural formula can be represented as follows:

C13H14N4\text{C}_{13}\text{H}_{14}\text{N}_4

The molecular weight is approximately 230.28 g/mol. The presence of functional groups at these positions contributes to its binding affinity for tubulin, affecting microtubule dynamics .

Chemical Reactions Analysis

Myoseverin primarily participates in reactions involving microtubule dynamics. It inhibits microtubule polymerization in vitro, which is believed to be the mechanism behind its ability to induce myotube fission. This inhibition leads to cell cycle arrest during mitosis in various cell types, including U937 cells . The compound's interaction with tubulin disrupts normal mitotic spindle assembly, thereby affecting cellular processes related to division and differentiation.

Mechanism of Action

The mechanism by which myoseverin exerts its effects involves binding to tubulin, leading to destabilization of microtubules. This destabilization results in the fission of multinucleated myotubes into mononucleated cells, which can then re-enter the cell cycle and proliferate. Upon withdrawal of myoseverin, cells exhibit enhanced DNA synthesis and can resume normal differentiation processes . Transcriptional profiling indicates that myoseverin modulates pathways involved in muscle regeneration and tissue repair without reversing biochemical differentiation directly .

Physical and Chemical Properties Analysis

Myoseverin exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO), but less soluble in aqueous solutions.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • IC50 Value: Approximately 16 nM for inhibiting microtubule assembly, indicating potent activity against tubulin .

These properties make myoseverin a candidate for further studies as an anticancer agent due to its effects on cell division.

Applications

Myoseverin has significant potential applications in various scientific fields:

  • Cancer Research: As a microtubule inhibitor, it is being explored for its anticancer properties by disrupting mitotic processes in tumor cells.
  • Regenerative Medicine: Its ability to promote cell proliferation and influence muscle regeneration pathways positions it as a candidate for therapies aimed at muscle injuries or degenerative diseases.
  • Biochemical Research: Myoseverin serves as a valuable tool for studying microtubule dynamics and cellular differentiation processes .
Discovery and Development of Myoseverin as a Microtubule-Targeting Agent

Identification in Morphological Differentiation Screens of Trisubstituted Purine Libraries

Myoseverin emerged from a pioneering chemical genetics approach, identified through high-throughput morphological screening of a combinatorial library containing >16,000 structurally diverse 2,6,9-trisubstituted purines. Researchers designed this screening strategy to detect compounds capable of reversing terminal differentiation in mammalian skeletal muscle cells. The assay utilized C2C12 mouse myotubes – multinucleated, post-mitotic cells representing terminally differentiated muscle tissue. Remarkably, myoseverin selectively induced the reversible fission of these syncytial myotubes into mononucleated fragments while preserving cellular viability, a phenomenon distinct from cytotoxic microtubule disruptors [1] .

Structural analysis confirmed myoseverin as a trisubstituted purine derivative featuring specific aromatic and aliphatic side chains: a 9-isopropyl group, and 2,6-bis(2-(4-methoxyphenyl)ethyl substituents. Initial mechanistic studies revealed that myoseverin selectively disrupted microtubule networks without affecting actin or intermediate filaments, distinguishing it from other cytoskeletal toxins. Crucially, upon compound removal and provision of fresh growth medium, the mononucleated cells re-entered the cell cycle, demonstrated by bromodeoxyuridine (BrdU) incorporation and proliferation assays [1] [5]. Transcriptomic profiling revealed myoseverin's unique effect: rather than reversing myogenic transcriptional programs, it induced wound-response signatures – including growth factors (FGF, HGF), matrix metalloproteinases, and immunomodulatory genes – suggesting activation of regenerative pathways [1] .

Table 1: Comparative Effects of Microtubule-Targeting Agents on Muscle Cells

CompoundMyotube FragmentationReversibilityCytotoxicityPrimary Molecular Target
MyoseverinYesCompleteLowTubulin polymerisation
TaxolMinimalNoHighStabilizes microtubules
VinblastinePartialPartialHighTubulin depolymerisation
NocodazoleYesPartialModerateTubulin depolymerisation
ColchicinePartialNoHighTubulin depolymerisation

Structural Optimization for Enhanced Microtubule Binding Specificity

Driven by myoseverin's novel bioactivity, extensive structure-activity relationship (SAR) campaigns sought to enhance its tubulin-binding affinity and specificity. Researchers systematically modified all three substitution sites on the purine core, revealing critical pharmacophores:

  • Position N9: Branched/cyclic aliphatic groups (e.g., cyclohexyl, isopropyl) significantly enhanced tubulin polymerization inhibition compared to linear alkyl chains. The 9-cyclohexyl derivative ("myoseverin B") demonstrated ~3-fold greater potency than the parent isopropyl compound [3] [5].
  • Positions N2/N6: The bis(2-(4-methoxyphenyl)ethyl) configuration proved essential. Removal of methoxy groups or shortening the ethyl linker abolished activity, indicating precise steric and electronic requirements for the aromatic pharmacophores. Exocyclic amino groups at these positions were irreplaceable – carbocyclic analogues showed no bioactivity [3] [6].
  • Heterocycle Core: Replacing the purine scaffold with bioisosteres yielded critical insights. The 8-azapurine analogue exhibited markedly reduced tubulin affinity and antiproliferative effects. Conversely, pyrazolo[4,3-d]pyrimidine analogues not only retained microtubule disruption but also acquired cyclin-dependent kinase (CDK) inhibitory activity, revealing dual mechanisms in some derivatives [3].

This SAR work culminated in triazine-based analogues ("tubulyzines") featuring optimized spatial presentation of the critical aromatic and aliphatic elements. Tubulyzine® demonstrated significantly enhanced tubulin-binding affinity and improved efficacy in muscle cell transplantation models, reducing myoblast death post-implantation – a potential advance for regenerative therapies [3] [6].

Table 2: Biological Activities of Myoseverin Analogues

Compound ClassRepresentative StructureTubulin Polymerization IC₅₀ (μM)Antiproliferative ActivityNotes
Myoseverin (parent)9-isopropyl purine12.5 ± 1.2Moderate (GI₅₀ >10μM)Reversible effect
Myoseverin B9-cyclohexyl purine4.2 ± 0.8Moderate (GI₅₀ 8.5μM)Enhanced tubulin binding
8-Azamyoseverin8-azapurine derivative>50Weak (GI₅₀ >50μM)Reduced bioactivity
PyrazolopyrimidinePyrazolo[4,3-d]pyrimidine15.7 ± 2.1Strong (GI₅₀ 2.1μM)Dual CDK/tubulin inhibition
Tubulyzine®Triazine derivative1.8 ± 0.3Strong (GI₅₀ 0.9μM)Enhanced pre-transplant viability

Evolutionary Context in the Development of Cytoskeletal Disruptors

Myoseverin represents a paradigm shift within the evolutionary trajectory of microtubule-targeting agents. Classical disruptors like taxanes and vinca alkaloids, discovered as natural cytotoxins, primarily function through hyperstabilization or catastrophic depolymerization of microtubules, triggering mitotic arrest and apoptosis in rapidly dividing cells. While clinically indispensable as anticancer agents, their utility in regeneration is limited by profound cytotoxicity and irreversibility. Myoseverin emerged from a fundamentally different approach – phenotype-based screening for regenerative morphology – revealing a new biological space for microtubule modulation: controlled fragmentation of post-mitotic syncytia without cytotoxicity [1] [5].

Mechanistically, myoseverin shares the tubulin-binding site with colchicine but exhibits distinct effects on microtubule dynamics. Cryo-EM studies reveal that microtubule destabilizers like colchicine enforce curved tubulin conformations incompatible with straight protofilament assembly. Myoseverin appears to operate similarly, yet its unique reversibility profile suggests subtler modulation of polymerization kinetics rather than complete blockade. This property aligns with its regenerative function: transient microtubule disruption activates signaling cascades (e.g., ERK, JNK) and transcriptional programs resembling the early wound response, while avoiding irreversible cell cycle disruption [4] [5].

From a therapeutic evolution perspective, myoseverin bridges two worlds: 1) traditional cytotoxic microtubule agents targeting mitosis, and 2) emerging regenerative strategies inspired by amphibian limb regeneration, where controlled dedifferentiation precedes blastema formation. Its discovery validated microtubule dynamics as a tunable biological switch not just for cell division, but for cellular plasticity – opening avenues for less cytotoxic derivatives in tissue repair and controlled reprogramming applications [2] [5] .

Properties

CAS Number

267402-71-1

Product Name

Myoseverin

IUPAC Name

2-N,6-N-bis[(4-methoxyphenyl)methyl]-9-propan-2-ylpurine-2,6-diamine

Molecular Formula

C24H28N6O2

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C24H28N6O2/c1-16(2)30-15-27-21-22(25-13-17-5-9-19(31-3)10-6-17)28-24(29-23(21)30)26-14-18-7-11-20(32-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3,(H2,25,26,28,29)

InChI Key

IDCOTQWQVPRTNK-UHFFFAOYSA-N

SMILES

CC(C)N1C=NC2=C(N=C(N=C21)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC

Solubility

Soluble in DMSO

Synonyms

Myoseverin

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.